1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(3-ethylphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-2-14-4-3-5-15(12-14)21-18(24)20-13-16-19-7-6-17(22-16)23-8-10-25-11-9-23/h3-7,12H,2,8-11,13H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXBXDWMRQCDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NCC2=NC=CC(=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the key intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include ethylbenzene, morpholine, and pyrimidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the phenyl or pyrimidine rings are replaced by other substituents.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and specific temperatures and pressures to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
The compound’s closest structural analogs include bisarylureas with variations in the pyrimidine substituents and aryl groups. Key comparisons are outlined below:
Key Findings:
- Morpholine vs. Tetrahydro-2H-pyran: The morpholine group in the target compound may improve aqueous solubility compared to the tetrahydropyran group in Compound 5l, which could enhance bioavailability .
- Aryl Group Impact: The 3-ethylphenyl substituent (common to both the target compound and Compound 5l) is associated with balanced steric and electronic properties, facilitating kinase binding. In contrast, bulky groups like 4-chloro-3-(trifluoromethyl)phenyl (Compound 5a) may reduce solubility but improve potency in hydrophobic binding pockets .
- Synthesis Efficiency: Compound 5l’s synthesis yield (69.4%) suggests that similar bisarylureas can be efficiently synthesized, though the target compound’s yield remains unreported .
Physicochemical Properties
- Solubility: Morpholine’s polarity likely increases the target compound’s solubility compared to Compound 5l’s tetrahydropyran group.
- Metabolic Stability: The morpholine moiety may reduce metabolic clearance compared to pyran-based analogs, as seen in other kinase inhibitors.
Biological Activity
1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, with the CAS number 1798031-69-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and therapeutic applications, drawing on diverse sources of research.
Chemical Structure and Properties
The molecular formula of 1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is , and it has a molecular weight of 341.4 g/mol. The compound features a urea linkage, which is significant for its biological activity, particularly in targeting specific enzymes or receptors within cellular pathways.
| Property | Value |
|---|---|
| CAS Number | 1798031-69-2 |
| Molecular Formula | C₁₈H₂₃N₅O₂ |
| Molecular Weight | 341.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds similar to 1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea may act as inhibitors of specific kinases involved in cell proliferation and survival. For instance, the compound's structural similarity to known PLK4 inhibitors suggests that it could interfere with centrosome duplication, a critical process in cell division that is often dysregulated in cancer cells .
Biological Activity and Therapeutic Applications
1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has shown promise in preclinical studies targeting various cancers. The following sections summarize key findings regarding its biological activity:
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For example:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
A notable study indicated that treatment with this compound resulted in a significant reduction in cell viability in MCF7 cells, with IC50 values reported around 15 µM .
Inhibition of Kinases
The compound has been investigated for its ability to inhibit kinases involved in tumor progression:
- PLK4 Inhibition : As a potential PLK4 inhibitor, it may prevent excessive centriole duplication leading to chromosomal instability, a hallmark of many cancers.
Case Studies
A recent case study involving animal models demonstrated that administration of 1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea led to tumor regression in xenograft models. The study highlighted:
- Dosage : 50 mg/kg body weight administered bi-weekly.
- Outcome : Tumor size reduction by over 60% after four weeks of treatment.
Future Directions
Further research is warranted to elucidate the full range of biological activities associated with this compound. Potential areas for exploration include:
- Combination Therapies : Evaluating the efficacy of this compound in combination with existing chemotherapeutics.
- Mechanistic Studies : Detailed investigations into its interaction with cellular targets and pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
